COX-2 Enzyme Inhibition: 4ʹ-Chloro BPA vs. Parent Felbinac (4ʹ-H) – IC₅₀ Comparison
The 4ʹ-chloro derivative (CAS 5525-72-4) inhibits recombinant human COX-2 with an IC₅₀ of 915 nM [1]. This compares to the parent unsubstituted compound, felbinac (4-biphenylylacetic acid, CAS 5728-52-9), which inhibits COX-2 with an IC₅₀ of 976 nM under comparable in vitro conditions . Although the difference is modest (ΔIC₅₀ ≈ 61 nM, ~6.3% more potent), it demonstrates that 4ʹ-chlorination does not abolish COX-2 activity and may provide a subtle potency gain—a meaningful finding in the context of biphenyl acetic acid SAR, where many substitutions eliminate activity entirely.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 915 nM (recombinant human COX-2) |
| Comparator Or Baseline | Felbinac (4-biphenylylacetic acid, CAS 5728-52-9): IC₅₀ = 976 nM (recombinant human COX-2) |
| Quantified Difference | ΔIC₅₀ ≈ 61 nM (4ʹ-Cl is ~6.3% more potent in this assay pair) |
| Conditions | Inhibition of recombinant human COX-2; PGF₂α detection by ELISA; arachidonic acid substrate; 2 min incubation (BindingDB assay); cross-study comparison with MedChemExpress-reported felbinac IC₅₀. |
Why This Matters
For researchers building biphenyl acetic acid SAR libraries, the 4ʹ-Cl substituent retains low-micromolar/sub-micromolar COX-2 engagement, unlike many bulkier or electron-donating 4ʹ-substituents that lose activity—making 5525-72-4 a critical comparator for establishing electronic substituent effects in COX inhibitor design.
- [1] BindingDB Entry BDBM50515745. IC₅₀ = 915 nM for inhibition of recombinant human COX-2. Accession CHEMBL4474644, deposited 2021. View Source
